molecular formula C17H18N2O5S B4623495 2-[(2-methoxyethyl)sulfanyl]-N-(2-methoxy-5-nitrophenyl)benzamide

2-[(2-methoxyethyl)sulfanyl]-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No.: B4623495
M. Wt: 362.4 g/mol
InChI Key: SSIWIVMEJXRHTA-UHFFFAOYSA-N
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Description

2-[(2-methoxyethyl)sulfanyl]-N-(2-methoxy-5-nitrophenyl)benzamide is an organic compound with a complex structure that includes methoxy, sulfanyl, and nitrophenyl groups

Preparation Methods

The synthesis of 2-[(2-methoxyethyl)sulfanyl]-N-(2-methoxy-5-nitrophenyl)benzamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

2-[(2-methoxyethyl)sulfanyl]-N-(2-methoxy-5-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(2-methoxyethyl)sulfanyl]-N-(2-methoxy-5-nitrophenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-methoxyethyl)sulfanyl]-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-[(2-methoxyethyl)sulfanyl]-N-(2-methoxy-5-nitrophenyl)benzamide can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular structure

Properties

IUPAC Name

2-(2-methoxyethylsulfanyl)-N-(2-methoxy-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-23-9-10-25-16-6-4-3-5-13(16)17(20)18-14-11-12(19(21)22)7-8-15(14)24-2/h3-8,11H,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIWIVMEJXRHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCSC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782139
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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